molecular formula C12H13F2NOS B14016731 (2,3-Difluoro-4-methylphenyl)(thiomorpholino)methanone

(2,3-Difluoro-4-methylphenyl)(thiomorpholino)methanone

Cat. No.: B14016731
M. Wt: 257.30 g/mol
InChI Key: BPZJOVNWHKAHPB-UHFFFAOYSA-N
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Description

(2,3-Difluoro-4-methylphenyl)(thiomorpholino)methanone is an organic compound with the molecular formula C12H13F2NOS It is characterized by the presence of a difluoromethylphenyl group and a thiomorpholino group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-4-methylphenyl)(thiomorpholino)methanone typically involves the reaction of 2,3-difluoro-4-methylbenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-4-methylphenyl)(thiomorpholino)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,3-Difluoro-4-methylphenyl)(thiomorpholino)methanone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,3-Difluoro-4-methylphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the difluoromethylphenyl group enhances its binding affinity and specificity, while the thiomorpholino group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Difluorophenyl)(thiomorpholino)methanone
  • (3-Fluoro-2-methylphenyl)(thiomorpholino)methanone

Uniqueness

(2,3-Difluoro-4-methylphenyl)(thiomorpholino)methanone is unique due to the presence of both difluoromethyl and thiomorpholino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H13F2NOS

Molecular Weight

257.30 g/mol

IUPAC Name

(2,3-difluoro-4-methylphenyl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C12H13F2NOS/c1-8-2-3-9(11(14)10(8)13)12(16)15-4-6-17-7-5-15/h2-3H,4-7H2,1H3

InChI Key

BPZJOVNWHKAHPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)N2CCSCC2)F)F

Origin of Product

United States

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